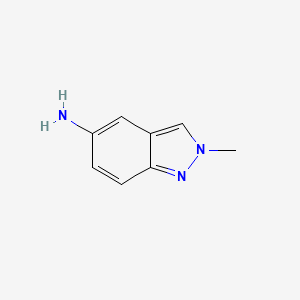

2-methyl-2H-indazol-5-amine

Description

Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry

Nitrogen-containing heterocycles are organic compounds with a ring structure containing at least one nitrogen atom alongside carbon atoms. These structures are of immense importance in medicinal chemistry, forming the core of a vast number of pharmaceuticals. openmedicinalchemistryjournal.commdpi.com An analysis of FDA-approved drugs reveals that approximately 60% of unique small-molecule drugs contain a nitrogen heterocycle, highlighting their structural significance in drug design. mdpi.comrsc.org

The prevalence of these compounds in biologically active molecules can be attributed to several factors. The nitrogen atoms can readily form hydrogen bonds with biological targets such as enzymes and receptors, a crucial interaction for therapeutic efficacy. rsc.org Furthermore, these heterocyclic systems are often stable and can be efficiently processed within the human body. rsc.org Their structural diversity and the ability to introduce various functional groups allow for the fine-tuning of a molecule's properties to enhance its activity and selectivity. mdpi.com Many natural products, including alkaloids, vitamins, and antibiotics, feature nitrogen-containing heterocyclic cores, further underscoring their biological relevance. mdpi.comnih.gov

Overview of Indazole Scaffold in Drug Discovery

The indazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a prominent member of the nitrogen-containing heterocycle family. nih.gov This "privileged scaffold" has garnered significant attention in drug discovery due to its presence in numerous marketed drugs and its wide range of biological activities. pharmablock.comnih.gov Indazole derivatives have been investigated for various therapeutic applications, including as anti-inflammatory, antibacterial, anti-HIV, and antitumor agents. nih.govnih.gov

The versatility of the indazole ring lies in its ability to act as a bioisostere for other important chemical groups, such as phenol (B47542) and indole. pharmablock.com This means it can replace these groups in a drug molecule without significantly altering its biological activity, potentially improving properties like metabolic stability. pharmablock.com The indazole structure, with its hydrogen bond donor and acceptor capabilities, can form pivotal interactions with biological targets, particularly the hinge residues of protein kinases, making it a valuable component in the design of kinase inhibitors. pharmablock.comchim.it

Tautomerism in Indazole System: 1H-Indazole and 2H-Indazole Forms

A key feature of the indazole system is the phenomenon of annular tautomerism, where the proton on the nitrogen atom of the pyrazole ring can reside on either of the two nitrogen atoms. This gives rise to two main tautomeric forms: 1H-indazole and 2H-indazole. chemicalbook.combeilstein-journals.org The 1H-indazole tautomer is generally the more thermodynamically stable and predominant form. chemicalbook.comnih.gov

The position of the substituent on the nitrogen atom significantly influences the properties of the resulting indazole derivative. While 1H-indazoles have a benzenoid character, 2-substituted 2H-indazoles exhibit an ortho-quinoid character. nih.gov This difference in electronic structure can affect the molecule's reactivity, physical properties, and biological activity. For instance, 2H-indazole derivatives are generally stronger bases than their 1H-counterparts. chemicalbook.com The ability to selectively synthesize either the 1H- or 2H-isomer is crucial for medicinal chemists to explore the full potential of the indazole scaffold. beilstein-journals.org

Rationale for Research on 2-methyl-2H-indazol-5-amine

This compound is a specific derivative of the less common, yet highly significant, 2H-indazole tautomer. The methyl group at the 2-position locks the molecule in the 2H-tautomeric form, preventing tautomerization to the 1H-form. This fixed configuration is important for studying the specific structure-activity relationships of 2H-indazoles. The stability of 2-methyl-2H-indazole is less than that of 1-methyl-1H-indazole, a factor that influences its chemical behavior. jmchemsci.com The presence of the amine group at the 5-position further functionalizes the molecule, opening up avenues for a variety of chemical transformations.

The structure of this compound makes it a valuable building block, or precursor, in the synthesis of more complex molecules. netascientific.com The amino group provides a reactive site for further chemical modifications, allowing for the construction of a diverse library of compounds for biological screening. nih.gov For example, 3-aminoindazole derivatives have been used as starting points for the development of potent enzyme inhibitors. nih.gov

Furthermore, the 2H-indazole core itself is a known pharmacophore, meaning it is a molecular feature responsible for a drug's pharmacological activity. researchgate.net Derivatives of 2H-indazole have shown promise as kinase inhibitors, which are a critical class of drugs, particularly in cancer therapy. nih.gov The specific substitution pattern of this compound could confer unique biological properties, making it a target of interest for direct investigation as a bioactive moiety.

Interactive Data Table: Properties of Indazole Tautomers

| Property | 1H-Indazole | 2H-Indazole |

| Relative Stability | More stable | Less stable |

| Basicity | Weaker base | Stronger base |

| Electronic Character | Benzenoid | Ortho-quinoid |

| 13C NMR (C3) | ~132-133 ppm (for 1-methyl) | ~123-124 ppm (for 2-methyl) |

This table summarizes key differences between the two primary tautomeric forms of indazole, based on available spectroscopic and thermodynamic data. chemicalbook.comnih.govjmchemsci.com

Structure

3D Structure

Propriétés

IUPAC Name |

2-methylindazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-11-5-6-4-7(9)2-3-8(6)10-11/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJIJVSMBCITEKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C=CC2=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363434 | |

| Record name | 2-methyl-2H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60518-59-4 | |

| Record name | 2-methyl-2H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-2-methylindazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Methods

Modern spectroscopic analysis provides irrefutable evidence for the molecular structure of 2-methyl-2H-indazol-5-amine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) are indispensable for a complete characterization.

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the carbon-hydrogen framework and the chemical environment of specific nuclei. For N-substituted indazoles, NMR is particularly crucial for distinguishing between N-1 and N-2 isomers. nih.gov

The methyl protons themselves are expected to appear as a sharp singlet, typically in the range of 4.0-4.2 ppm, influenced by the electronic nature of the indazole ring system. The presence of the electron-donating amine group at the 5-position will influence the chemical shifts of the aromatic protons on the benzene (B151609) ring, leading to a distinct pattern that can be fully assigned using two-dimensional NMR techniques. nih.gov The differentiation between the 1H and 2H tautomers is critical, and the chemical shift of the N-methyl group provides clear evidence for the 2H form. bohrium.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on analysis of structurally related indazole derivatives.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| N-CH₃ | 4.0 - 4.2 | s |

| H-3 | 8.0 - 8.2 | s |

| H-4 | 7.0 - 7.2 | d |

| H-6 | 6.8 - 7.0 | dd |

| H-7 | 7.4 - 7.6 | d |

| NH₂ | 3.5 - 4.5 | br s |

¹³C NMR spectroscopy offers further confirmation of the this compound structure. The chemical shifts of the carbon atoms in the indazole ring are sensitive to the position of the methyl substituent. For 2-substituted indazoles, the C-3 and C-3a carbons are typically more shielded (appear at a lower ppm value) compared to N-1 isomers. researchgate.net This upfield shift is a key diagnostic feature for identifying the 2H tautomer. The N-methyl carbon signal is expected in the range of 35-40 ppm. The presence and position of the amine group also significantly impact the chemical shifts of the aromatic carbons, particularly C-5.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of structurally related indazole derivatives.

| Carbon | Predicted Chemical Shift (ppm) |

| N-CH₃ | 35 - 40 |

| C-3 | 120 - 125 |

| C-3a | 118 - 122 |

| C-4 | 110 - 115 |

| C-5 | 140 - 145 |

| C-6 | 112 - 117 |

| C-7 | 120 - 125 |

| C-7a | 145 - 150 |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. For this compound, the spectra would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl group and the aromatic ring would be observed around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations within the indazole ring system would give rise to a series of bands in the 1450-1650 cm⁻¹ region. Furthermore, the N-H bending vibration of the amine group would be visible around 1600 cm⁻¹. Analysis of the fingerprint region (below 1500 cm⁻¹) would reveal further characteristic bands related to the specific substitution pattern of the indazole core. While a detailed assignment requires computational support, these characteristic frequencies provide a rapid method for confirming the presence of the key functional groups. nih.gov

Table 3: Predicted IR and Raman Active Vibrational Modes for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Methyl) | 2850 - 2970 |

| N-H Bend (Amine) | 1580 - 1650 |

| C=C/C=N Stretch (Ring) | 1450 - 1620 |

| C-N Stretch | 1250 - 1350 |

Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. For this compound (C₈H₉N₃), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) of 147. The high-resolution mass spectrum would provide the exact mass, confirming the molecular formula.

The fragmentation pattern under electron ionization (EI) would likely involve characteristic losses. A primary fragmentation pathway for N-methylated heterocyclic compounds is the loss of a hydrogen radical to form a stable [M-1]⁺ ion. Another expected fragmentation would be the loss of a methyl radical (CH₃•), leading to an [M-15]⁺ ion. The cleavage of the indazole ring itself can also occur, potentially leading to the loss of N₂ (28 Da) or HCN (27 Da), which are common fragmentation pathways for nitrogen-containing heterocyclic systems. The specific fragmentation pattern serves as a fingerprint for the compound's structure. researchgate.net

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| Ion | m/z (Predicted) | Description |

| [M]⁺ | 147 | Molecular Ion |

| [M-H]⁺ | 146 | Loss of a hydrogen radical |

| [M-CH₃]⁺ | 132 | Loss of a methyl radical |

| [M-N₂]⁺ | 119 | Loss of molecular nitrogen |

| [M-HCN]⁺ | 120 | Loss of hydrogen cyanide |

X-ray Diffraction Studies for Solid-State Structure Determination

While specific crystallographic data for this compound is not extensively detailed in readily available literature, the application of this technique to related indazole derivatives establishes a clear precedent for its utility in structural confirmation. researchgate.netmdpi.com For instance, the analysis of indazol-2-yl-acetic acid, a related 2H-indazole derivative, confirmed its molecular structure and revealed a supramolecular architecture involving intermolecular hydrogen bonds. nih.gov

The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. From this pattern, the electron density map of the molecule is calculated, which allows for the determination of the crystal system, space group, and unit cell dimensions. This data is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

Table 1: Example Crystallographic Data for an Indazole Derivative (indazol-2-yl-acetic acid)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.819(3) |

| b (Å) | 5.385(2) |

| c (Å) | 16.929(7) |

| β (°) | 92.49(2) |

| Volume (ų) | 803.7(5) |

Data derived from a representative 2H-indazole structure to illustrate typical X-ray diffraction outputs. nih.gov

Isomer Differentiation and Purity Assessment

Spectroscopic Differentiation of 1H- and 2H-Indazole Forms

The indazole ring system can exist in two tautomeric or isomeric forms, 1H- and 2H-, depending on the position of the substituent on the nitrogen atom of the pyrazole (B372694) ring. researchgate.net Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable tools for distinguishing between these two isomers. nih.gov

The chemical environments of the protons and carbon atoms in the 1H- and 2H-indazole cores are sufficiently different, leading to distinct signals in their ¹H and ¹³C NMR spectra. These differences serve as diagnostic markers to unequivocally assign the structure. nih.gov

In ¹H NMR spectra, the chemical shift of the proton at position 3 (H-3) is often a key indicator. Similarly, in ¹³C NMR spectra, the chemical shifts of the carbon atoms within the heterocyclic ring, especially C-3, C-7a, and C-3a, show characteristic differences between the N-1 and N-2 substituted isomers. For this compound, the methyl group is attached to the N-2 position, which would produce a ¹H and ¹³C NMR spectrum consistent with the 2H-indazole scaffold.

Table 2: General Diagnostic NMR Chemical Shift (δ) Differences in Indazole Isomers

| Nucleus | 1H-Isomer | 2H-Isomer | Key Observation |

|---|---|---|---|

| ¹H NMR | |||

| H-3 | Typically downfield (δ ≈ 8.0 ppm) | Typically upfield compared to 1H-isomer | The H-3 signal is a reliable diagnostic peak. |

| N-CH₃ | - | Characteristic singlet | The presence and position of the N-methyl signal confirm substitution. |

| ¹³C NMR | |||

| C-3 | Distinct chemical shift | Shifted relative to 1H-isomer | The carbon signals of the pyrazole ring are sensitive to the substitution pattern. |

| C-7a | Distinct chemical shift | Shifted relative to 1H-isomer |

Note: Exact chemical shifts are dependent on the solvent and other substituents on the indazole ring. nih.govrsc.org

Computational Studies and Theoretical Investigations

Quantum Mechanical Studies

Quantum mechanical methods are employed to calculate the electronic structure and properties of molecules from first principles. These studies provide fundamental insights into molecular geometry, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic properties of many-body systems. It is widely applied to predict molecular geometries, energies, and other chemical properties. However, detailed DFT studies specifically for 2-methyl-2H-indazol-5-amine are not extensively available in the public research literature. The following sections describe the type of analysis that would be conducted in such a study.

Geometric Optimization and Electronic Structure Analysis

A DFT-based geometric optimization would calculate the lowest energy conformation of this compound, predicting key structural parameters. This analysis provides precise data on the three-dimensional arrangement of the atoms.

Detailed research findings on the optimized geometric parameters (bond lengths and angles) and specific electronic structure analysis for this compound are not available in the reviewed scientific literature.

Table 1: Hypothetical Data for Geometric Optimization of this compound (Illustrative) No experimental or calculated data was found. This table is for illustrative purposes only.

| Parameter | Bond/Angle | Calculated Value (Å/°) |

|---|---|---|

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 |

| C-N (ring) | ~1.33 - 1.38 | |

| N-N (ring) | ~1.35 | |

| C-N (amine) | ~1.40 | |

| Bond Angle | C-N-C (ring) | ~108 - 112 |

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule is more prone to chemical reactions.

Specific calculations detailing the HOMO-LUMO energy gap for this compound have not been reported in the searched literature.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative) No experimental or calculated data was found. This table is for illustrative purposes only.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Not Found |

| LUMO | Not Found |

Scaled Quantum Mechanical (SQM) Methods for Vibrational Spectra Analysis

Scaled Quantum Mechanical (SQM) methods are used to accurately predict the vibrational spectra (infrared and Raman) of a molecule. This involves computing the force fields via quantum mechanics and then scaling them with empirical factors to better match experimental data. This analysis helps in the precise assignment of vibrational modes.

A vibrational spectra analysis of this compound using SQM methods has not been documented in the available scientific literature.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a ligand, such as an indazole derivative, might bind to a protein's active site. These studies are fundamental in drug discovery for identifying and optimizing potential drug candidates.

Ligand-Protein Interaction Analysis

While specific docking studies for this compound are not detailed, research on closely related analogues provides insight into the binding modes of this chemical scaffold. A study on a non-covalent oral SARS-CoV-2 3CL protease inhibitor utilized a chlorinated derivative, 6-chloro-2-methyl-2H-indazole , as a key structural component (P1' ligand) of the final inhibitor, S-217622. biorxiv.org

The X-ray co-crystal structure of the inhibitor in complex with the 3CL protease revealed specific interactions involving the indazole moiety. biorxiv.org This fragment was shown to fit effectively into the S1' pocket of the enzyme. The binding was stabilized by a hydrogen bond between the indazole ring and the main-chain NH group of the amino acid Threonine 26 (Thr26). Additionally, the indazole moiety established a favorable hydrophobic contact with Methionine 49 (Met49), further anchoring the ligand in the binding site. biorxiv.org

Table 3: Ligand-Protein Interactions of a 6-chloro-2-methyl-2H-indazole Moiety with SARS-CoV-2 3CL Protease

| Interacting Ligand Moiety | Protein Residue | Type of Interaction | Reference |

|---|---|---|---|

| 6-chloro-2-methyl-2H-indazole | Threonine 26 (Thr26) | Hydrogen Bond | biorxiv.org |

This analysis, although on a substituted analogue, underscores the potential of the 2-methyl-2H-indazole scaffold to form specific and stabilizing interactions within protein active sites, making it a valuable component for the design of enzyme inhibitors.

Binding Energy Calculations

For instance, computational docking and binding free energy calculations are often performed on indazole scaffolds targeting various protein kinases. These studies typically reveal that the indazole core can form key hydrogen bonds with the hinge region of the kinase ATP-binding site. The N1 and N2 atoms of the indazole ring are often critical for these interactions. The substituents on the indazole ring then modulate the binding affinity through various non-covalent interactions with other residues in the binding pocket.

To illustrate the nature of such data, the following table presents hypothetical binding energy values for a series of generic indazole analogs targeting a representative protein kinase, as might be determined by methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

Interactive Table: Illustrative Binding Free Energy Calculations for Indazole Analogs

| Compound ID | Modification on Indazole Scaffold | Predicted Binding Free Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Analog A | 2-methyl-5-amino (base scaffold) | -8.5 | Hinge Region, Hydrophobic Pocket |

| Analog B | 5-acylamino | -9.2 | Hinge Region, Additional H-bond |

| Analog C | 5-sulfonamido | -9.8 | Hinge Region, Salt Bridge |

| Analog D | 3-halogen substitution | -8.9 | Hinge Region, Halogen Bond |

Note: The data in this table is illustrative and not based on experimental results for this compound. It serves to demonstrate the type of data generated from binding energy calculations.

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target over time, offering insights into the stability of the complex. These simulations can reveal conformational changes in both the ligand and the protein upon binding and can help to validate docking poses.

For indazole derivatives, MD simulations are used to assess the stability of the interactions observed in docking studies. A key metric often analyzed is the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD trajectory suggests that the ligand remains in a consistent binding mode.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity.

Computational Approaches to SAR

Computational methods are increasingly used to build predictive SAR models. Techniques such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping are employed to identify key structural features that correlate with activity.

For indazole derivatives, computational SAR studies have been instrumental in designing potent and selective inhibitors for various targets. nih.gov Pharmacophore models for indazole-based inhibitors often highlight the importance of the hydrogen bond donor/acceptor pattern of the indazole core, along with specific hydrophobic and aromatic features that are required for optimal binding. ugm.ac.id These models can then be used to virtually screen large compound libraries to identify novel hits with the desired activity profile.

Elucidating Structural Features Essential for Activity

Through a combination of synthesis, biological testing, and computational modeling, specific structural features of the indazole scaffold essential for activity have been elucidated for various target classes.

For many protein kinase inhibitors based on a 5-aminoindazole (B92378) scaffold, the following features are often found to be critical for potent activity:

The Indazole Core : The bicyclic ring system provides a rigid scaffold that correctly positions key interacting groups. The nitrogen atoms are crucial for forming hydrogen bonds with the kinase hinge region.

The 5-Amino Group : This group serves as a key attachment point for various substituents. The nature of the group attached to the 5-amino function can significantly impact potency and selectivity by interacting with different regions of the ATP binding site. For instance, bulky hydrophobic groups can occupy a hydrophobic pocket, while groups capable of forming additional hydrogen bonds can enhance affinity.

The following table summarizes key structural features and their general impact on the activity of 5-aminoindazole derivatives, based on published SAR studies of analogous compounds.

Interactive Table: Key Structural Features and Their Role in the Activity of 5-Aminoindazole Analogs

| Structural Feature | Position | General Role in Activity |

| Indazole Nitrogens | N1, N2 | Hydrogen bonding with the protein hinge region. |

| Amino Group | C5 | Serves as an attachment point for various side chains that can interact with different sub-pockets of the binding site, influencing potency and selectivity. |

| Methyl Group | N2 | Influences the tautomeric form and electronic properties; can contribute to hydrophobic interactions. |

| Substituents on 5-amino group | C5 | Can introduce additional hydrogen bonds, hydrophobic interactions, or ionic interactions to enhance binding affinity. |

Biological Activity and Mechanistic Investigations

Diverse Biological Activities of Indazole Derivatives

The indazole moiety is recognized as a "privileged structure" in drug discovery, conferring a broad spectrum of biological activities. nih.govresearchgate.net Research has demonstrated that compounds containing the indazole ring system possess significant potential as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-HIV agents. researchgate.netresearchgate.net The versatility of the indazole scaffold allows for structural modifications at various positions, enabling the fine-tuning of its pharmacological profile to target different enzymes and receptors. nih.gov Several indazole-based drugs have been successfully commercialized, including the anticancer agents Pazopanib and Axitinib, and the anti-inflammatory drug Benzydamine, highlighting the therapeutic importance of this heterocyclic system. nih.govresearchgate.netnih.gov

Evaluation of 2-methyl-2H-indazol-5-amine and its Derivatives

While this compound itself is a key intermediate in chemical synthesis whsysbio.net, its derivatives, and the closely related 5-aminoindazole (B92378) scaffold, have been extensively evaluated for various biological activities. These investigations have revealed significant potential in treating a range of diseases, driven by mechanisms that include the disruption of microbial growth, modulation of inflammatory pathways, and inhibition of cancer-related kinases.

Derivatives of 2H-indazole have been synthesized and evaluated for their ability to combat various pathogens, including protozoa, bacteria, and fungi. nih.govnih.gov Studies on 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazole derivatives have identified compounds with notable activity. For instance, compounds featuring a 4-chlorophenyl or 4-fluorophenyl group at position 3, combined with a 4-nitrophenylsulfonyl group at position 2, have shown significant antimicrobial effects. nih.gov In other studies, 2,3-diphenyl-2H-indazole derivatives demonstrated potent antiprotozoal activity, in some cases exceeding the efficacy of the reference drug metronidazole. nih.gov Certain derivatives also exhibited inhibitory action against fungal strains such as Candida albicans and Candida glabrata. nih.govnih.gov The antimicrobial potential is often linked to the specific substituents on the indazole core, with chloro and methyl groups generally enhancing activity. researchgate.net

| Compound | Target Organism | Activity Noted |

|---|---|---|

| 3-(4-chlorophenyl)-2-(4-nitrophenylsulfonyl)-3,3a,4,5,6,7-hexahydro-2H-indazole | Various microbes | Identified as one of the most active compounds in its series. nih.gov |

| 3-(4-fluorophenyl)-2-(4-nitrophenylsulfonyl)-3,3a,4,5,6,7-hexahydro-2H-indazole | Various microbes | Demonstrated significant antimicrobial activity. nih.gov |

| 2,3-diphenyl-2H-indazole derivatives | Candida albicans, Candida glabrata | Showed in vitro growth inhibition. nih.gov |

| 2,3-diphenyl-2H-indazole derivative (Compound 18) | Giardia intestinalis | Found to be 12.8 times more active than metronidazole. nih.gov |

The anti-inflammatory properties of indazole derivatives are well-documented, with a primary mechanism involving the inhibition of the cyclooxygenase-2 (COX-2) enzyme. nih.govnih.gov The COX-2 enzyme is a key mediator of inflammatory responses. nih.gov Studies on 5-aminoindazole, a compound structurally similar to this compound, have demonstrated significant, concentration-dependent inhibition of COX-2. nih.gov In one study, 5-aminoindazole exhibited a maximum inhibition of 78% at a concentration of 50 μM, with an IC₅₀ value of 12.32 μM. nih.gov This inhibitory action on COX-2 is a key mechanism contributing to the anti-inflammatory effects observed for this class of compounds. nih.govresearchgate.net

| Compound | IC₅₀ (μM) | Maximum Inhibition (%) at 50 μM | Reference Compound | Reference IC₅₀ (μM) |

|---|---|---|---|---|

| 5-aminoindazole | 12.32 | 78% | Celecoxib | 5.10 |

Data sourced from in vitro assays. nih.gov

Indazole derivatives represent a highly important class of compounds in oncology research, with several indazole-based agents approved for cancer therapy. nih.govresearchgate.net The core structure serves as a template for developing novel anticancer agents that can modulate various signaling pathways involved in tumor growth and proliferation. nih.gov

Starting from 5-aminoindazole, researchers have synthesized novel indazol-pyrimidine hybrids and tested their cytotoxic effects against various human cancer cell lines. mdpi.com Several of these derivatives displayed potent antiproliferative activity, with IC₅₀ values in the low micromolar range, often showing greater potency than the reference drug Staurosporine against cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and Caco-2 (colon cancer). mdpi.com

| Compound | MCF-7 (Breast) | A549 (Lung) | Caco-2 (Colon) |

|---|---|---|---|

| Compound 4b | > 50 | 6.576 | 0.827 |

| Compound 5f | 1.858 | 3.628 | 1.056 |

| Compound 5h | > 50 | 1.378 | > 50 |

| Staurosporine (Reference) | 8.029 | 7.354 | 4.202 |

Data from in vitro MTT assays. mdpi.com

A principal mechanism for the anticancer activity of many indazole derivatives is the inhibition of protein tyrosine kinases (TKs). nih.govchemrevlett.com These enzymes are critical components of signaling pathways that regulate cell proliferation, angiogenesis, and survival. Overexpression or mutation of TKs is a common feature in many cancers. chemrevlett.com Pazopanib, an approved anticancer drug, features an indazole scaffold and functions as a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs). nih.govmdpi.com

Furthermore, extensive research has focused on designing novel indazole derivatives as specific tyrosine kinase inhibitors. For example, a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives were synthesized and identified as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). nih.gov The most potent compound from this series, 8r, demonstrated strong inhibitory activity against both wild-type FLT3 and its mutants at nanomolar concentrations. nih.gov

| Kinase Target | IC₅₀ (nM) |

|---|---|

| FLT3 | 41.6 |

| FLT3-ITD (W51) | 22.8 |

| FLT3-TKD (D835Y) | 5.64 |

Data from kinase inhibition assays. nih.gov

Cyclin-dependent kinases (CDKs) are a family of protein kinases that are essential for regulating the cell cycle, and their dysregulation is a hallmark of cancer. nih.gov Consequently, CDKs have become attractive targets for cancer chemotherapy. nih.gov The indazole scaffold has been utilized to develop potent CDK inhibitors. wipo.int Specifically, a series of tetrahydroindazole derivatives were synthesized and evaluated for their ability to inhibit CDK2/cyclin complexes. nih.gov Starting from a hit compound identified in a high-throughput screen, medicinal chemistry efforts led to analogues with improved binding affinity and inhibitory activity against CDK2 complexed with cyclins A1, E, and O. nih.gov This research demonstrates the utility of the indazole core in designing inhibitors that can interfere with the cell cycle machinery of cancer cells.

| Compound | IC₅₀ (µM) |

|---|---|

| Screening Hit (Compound 3) | 11.0 |

| Analogue 53 | 1.1 |

| Analogue 59 | 1.4 |

Data from in vitro enzyme inhibition assays. nih.gov

Anticancer Activity

Impact on Cell Proliferation, Colony Formation, Migration, and Invasion

There is no specific information available in the retrieved scientific literature regarding the direct impact of this compound on cellular processes such as proliferation, colony formation, migration, or invasion. Research on other indazole-containing molecules has shown significant activity in these areas, identifying one derivative, compound 2f, as an inhibitor of these cancer-related processes in breast cancer cell lines. nih.gov However, equivalent studies on this compound are not present in the sourced documents.

Modulation of Signaling Pathways (e.g., Caspases, Bax, Bcl-2, MMP9, TIMP2)

The specific modulatory effects of this compound on key signaling pathways involved in apoptosis and cell migration, such as the caspase cascade or the balance of Bax and Bcl-2 proteins, have not been detailed in the available research. Studies on other novel isoxazole and indazole derivatives have demonstrated the ability to alter the levels of these mitochondrial proteins and activate caspases, but this has not been specifically documented for this compound. rsc.orgnih.gov

In Vivo Efficacy Studies

No in vivo efficacy studies focusing on the anti-tumor activity of this compound were found in the reviewed literature. While other indazole derivatives have been tested in animal models and have shown potential to suppress tumor growth, similar research for this compound is not available. nih.gov

Anti-HIV Activity

The indazole scaffold is recognized for a wide array of pharmacological activities, including anti-HIV properties. nih.gov However, the specific anti-HIV activity of this compound has not been detailed in the provided search results. While numerous derivatives are being explored as potential HIV inhibitors, data on this particular compound is not available. nih.govmdpi.comresearchgate.net

Antileishmanial Activity

Derivatives of indazole have demonstrated significant potential as antileishmanial agents. Specifically, a series of 2-benzyl-5-nitroindazole derivatives, which are structurally related to this compound, were tested for their in vitro activity against Leishmania amazonensis, the causative agent of cutaneous leishmaniasis. scilit.comsemanticscholar.orgnih.gov

The investigation evaluated the efficacy of these compounds against both the promastigote (insect stage) and amastigote (mammalian stage) forms of the parasite. Several compounds exhibited potent activity, with eight derivatives showing a 50% inhibitory concentration (IC50) of less than 1 µM against promastigotes. nih.gov Against the clinically relevant intracellular amastigotes, four compounds were found to be as active as the reference drug Amphotericin B. nih.gov

The most promising compound, 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate, recorded an IC50 of 0.46 µM against amastigotes and demonstrated a high selectivity index (SI) of 875, indicating low toxicity to mammalian cells relative to its parasiticidal activity. nih.gov The structure-activity relationship (SAR) analysis suggested that hydrophilic substituents at position 1 of the indazole ring were crucial for enhancing the selectivity of these compounds. nih.govresearchgate.net

| Compound | IC50 Promastigotes (µM) | IC50 Amastigotes (µM) | CC50 Macrophages (µM) | Selectivity Index (Amastigotes) |

|---|---|---|---|---|

| 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate | Data not available | 0.46 ± 0.01 | >400 | 875 |

| Other active derivatives | <1.0 | Comparable to Amphotericin B | Data not available | Data not available |

Antiemetic Properties (e.g., 5-HT3 receptor antagonism)

The indazole nucleus is a key structural feature in a class of drugs known as selective 5-HT3 receptor antagonists, which are highly effective antiemetics. nih.govamegroups.orgamegroups.cn These agents are used to manage nausea and vomiting, particularly that induced by chemotherapy and radiotherapy. nih.govnih.gov They exert their effect by competitively blocking serotonin (5-hydroxytryptamine) at 5-HT3 receptors located on vagal nerve terminals in the gastrointestinal tract and in the chemoreceptor trigger zone of the brain. amegroups.orgnih.gov

A prominent example of an indazole-based 5-HT3 antagonist is Granisetron (BRL 43694). nih.govmedchemexpress.com Granisetron is a potent and selective antagonist that has been proven effective in preventing emesis in both animal models and human clinical trials. nih.gov Its chemical structure is based on a 1-methyl-1H-indazole core, differing from the 2-methyl-2H-indazole structure of the subject compound. The success of granisetron and other indazole derivatives in this class underscores the importance of the indazole scaffold for achieving high-affinity binding to the 5-HT3 receptor and potent antiemetic effects. nih.govnih.gov

Antidiabetic Function

Indazole derivatives have emerged as a promising class of compounds in the management of type 2 diabetes mellitus through various mechanisms of action. Research has identified novel indazole-based molecules that function as glucagon receptor antagonists. By blocking the glucagon receptor, these compounds can blunt the glucagon-induced glucose excursion, a key factor in managing hyperglycemia nih.gov.

Furthermore, other synthetic approaches have yielded indazole-based thiadiazole hybrid derivatives that exhibit significant inhibitory activity against α-glucosidase researchgate.netnih.gov. This enzyme is responsible for the breakdown of complex carbohydrates into glucose in the intestine. Its inhibition slows down glucose absorption, thereby reducing postprandial blood glucose levels. Some of these derivatives have shown inhibitory potential superior to the standard drug, acarbose researchgate.net. The drug-like properties of these compounds, as suggested by ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, underscore their potential for development as new therapeutic agents for diabetes nih.gov.

| Compound Type | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|

| Indazole-based glucagon receptor antagonists | Blocks glucagon receptor | Orally active in blunting glucagon-induced glucose excursion in mice. | nih.gov |

| Indazole-based thiadiazole hybrids | α-glucosidase inhibition | Demonstrated remarkable inhibitory activity, with some derivatives outperforming the standard drug acarbose. | researchgate.netnih.gov |

Antifungal Activity

While the indazole nucleus is a common feature in compounds with a broad spectrum of pharmacological activities, including antifungal properties, specific data on this compound is limited. However, studies on related structures provide insights into the antifungal potential of this class of compounds. For instance, certain 2,3-diphenyl-2H-indazole derivatives have demonstrated in vitro growth inhibition against pathogenic yeasts such as Candida albicans and Candida glabrata mdpi.comnih.gov. These findings suggest that the indazole scaffold can be a valuable template for the development of new antifungal agents. Further investigation into the structure-activity relationships of 2-methyl-indazole derivatives is warranted to fully elucidate their antifungal potential.

Anti-tuberculosis Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents. Indazole derivatives have shown significant promise in this area. Several studies have reported the synthesis and evaluation of various indazole-containing compounds with potent activity against M. tuberculosis.

One study highlighted the development of novel indazole derivatives as inhibitors of glutamate racemase, a key enzyme in the synthesis of the mycobacterial cell wall nih.govsemanticscholar.orgresearchgate.net. Notably, compounds within this series were found to be effective against both replicating and non-replicating bacteria, suggesting their potential to combat persistent infections nih.govsemanticscholar.orgresearchgate.net.

Another line of research has focused on indazole-based aroylhydrazones, with some derivatives demonstrating excellent antimycobacterial activity and low toxicity researchgate.net. Furthermore, a scaffold progression from an indazole to a 2-cyanoindole has led to the development of potent inhibitors of mycobacterial lipoamide dehydrogenase, another crucial enzyme for the bacterium's survival nih.gov. The antibacterial activity of some indazole derivatives against M. tuberculosis adds to their potential as multifunctional therapeutic agents researchgate.netnih.gov.

| Compound Series | Molecular Target | Activity Highlights | Reference |

|---|---|---|---|

| Novel Indazole Derivatives | Glutamate Racemase | Inhibition of both replicating and non-replicating M. tuberculosis. | nih.govsemanticscholar.orgresearchgate.net |

| Indazole-based aroylhydrazones | Not specified | Excellent antimycobacterial activity with low cytotoxicity. | researchgate.net |

| Indazole-derived 2-cyanoindoles | Lipoamide Dehydrogenase | Improved on-target residence time and enhanced antibacterial activity. | nih.gov |

| 6-(1H-pyrazol-4-yl)-1H-indazole | Not specified | Demonstrated antibacterial activity against M. tuberculosis. | researchgate.netnih.gov |

Mechanistic Studies

Understanding the molecular mechanisms underlying the biological activities of this compound derivatives is crucial for their development as therapeutic agents.

Investigation of Molecular Targets and Pathways

The diverse biological activities of indazole derivatives can be attributed to their interaction with a variety of molecular targets. In the context of anti-tuberculosis activity, specific enzymes within Mycobacterium tuberculosis have been identified as key targets. These include glutamate racemase, which is essential for peptidoglycan synthesis, and lipoamide dehydrogenase, a critical component of the bacterium's respiratory chain nih.govsemanticscholar.orgresearchgate.netnih.gov. The inhibition of these enzymes disrupts vital cellular processes, leading to bacterial death.

For their antidiabetic effects, indazole derivatives have been shown to target the glucagon receptor and the enzyme α-glucosidase nih.govresearchgate.netnih.gov. By antagonizing the glucagon receptor, these compounds can mitigate the hyperglycemic effects of glucagon. Inhibition of α-glucosidase, on the other hand, slows the digestion and absorption of carbohydrates, thereby controlling post-meal blood glucose spikes.

Furthermore, some indazole derivatives have been found to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory pathways mdpi.comnih.govnih.gov. This anti-inflammatory action could be beneficial in the context of infectious diseases where inflammation is a key component of the pathology.

Analysis of Cellular Responses to Compound Treatment

Treatment with indazole derivatives elicits a range of cellular responses, particularly in the context of their anti-tuberculosis activity. Studies have shown that these compounds can inhibit the growth of both actively replicating and dormant, non-replicating M. tuberculosis nih.govsemanticscholar.orgresearchgate.net. This is a significant finding, as dormant bacteria are notoriously difficult to eradicate with conventional antibiotics and are a major cause of treatment failure and relapse. Additionally, certain indazole derivatives have demonstrated the ability to inhibit the formation of M. tuberculosis biofilms, which are structured communities of bacteria that are highly resistant to antibiotics semanticscholar.org.

Enzyme Inhibition Assays

The potency of indazole derivatives as enzyme inhibitors has been quantified through various in vitro assays. For anti-tuberculosis activity, specific derivatives have shown promising inhibitory concentrations (IC50) against their target enzymes. For example, in one study, indazole derivatives exhibited IC50 values of 6.32 ± 0.35 μM and 6.11 ± 0.51 μM against glutamate racemase nih.govsemanticscholar.orgresearchgate.net.

In the realm of cancer research, which often overlaps with other therapeutic areas in terms of targeted enzymes, indazole derivatives have demonstrated potent inhibition of various kinases. For instance, certain derivatives have shown IC50 values in the nanomolar range against anaplastic lymphoma kinase (ALK) and extracellular signal-regulated kinases (ERK1/2) nih.gov. Specifically, an IC50 value of 12 nM has been reported for ALK inhibition nih.gov. Another study detailed a 1H-indazole derivative with an IC50 value of 5.3 μM for indoleamine 2,3-dioxygenase 1 (IDO1) inhibition nih.gov.

| Enzyme Target | Compound Type | IC50 Value | Therapeutic Area | Reference |

|---|---|---|---|---|

| Glutamate Racemase | Indazole derivative | 6.11 ± 0.51 μM | Anti-tuberculosis | nih.govsemanticscholar.orgresearchgate.net |

| Anaplastic Lymphoma Kinase (ALK) | 3-aminoindazole derivative | 12 nM | Anticancer | nih.gov |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | 1H-indazole derivative | 5.3 μM | Anticancer | nih.gov |

| Extracellular signal-regulated kinases (ERK1/2) | 1H-indazole amide derivative | 9.3 ± 3.2 to 25.8 ± 2.3 nM | Anticancer | nih.gov |

In Vitro and In Vivo Correlation

While studies focusing directly on the in vitro to in vivo correlation of this compound are not extensively detailed in publicly available research, the compound's significance is prominently highlighted through its role as a key intermediate in the synthesis of potent therapeutic agents. chemimpex.comwhsysbio.net The correlation between the laboratory and clinical efficacy of its derivatives, particularly in oncology, serves as an indirect validation of the indazole scaffold's utility. The translation of in vitro potency to in vivo effects is best exemplified by Pazopanib, a multi-target tyrosine kinase inhibitor synthesized from a closely related dimethyl-indazole derivative. nih.govnih.gov

Pazopanib's development showcases a classic example of correlating in vitro enzymatic and cellular activity with in vivo antitumor and antiangiogenic outcomes. nih.govaacrjournals.org In vitro, Pazopanib potently inhibits key receptor tyrosine kinases involved in angiogenesis and tumor growth, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α, -β), and c-Kit. nih.govaacrjournals.org

Laboratory-based assays have established its potent inhibitory concentrations against these targets. For instance, Pazopanib inhibits the ligand-induced autophosphorylation of VEGFR-2 in Human Umbilical Vein Endothelial Cells (HUVECs) with a half-maximal inhibitory concentration (IC₅₀) of approximately 8 nmol/L. aacrjournals.org This potent in vitro activity against a key driver of angiogenesis translates into observable effects in cellular proliferation assays, where it selectively inhibits VEGF-induced HUVEC proliferation with an IC₅₀ of 21.3 nmol/L. aacrjournals.org

The crucial step is correlating these in vitro findings with whole-organism (in vivo) efficacy. In preclinical mouse xenograft models, orally administered Pazopanib demonstrates dose-dependent inhibition of tumor growth across various cancer types, including renal, colon, and lung cancer. nih.govaacrjournals.org For example, in mice with Caki-2 renal cell carcinoma xenografts, Pazopanib treatment at 100 mg/kg resulted in complete cytostasis (a halt in tumor growth). aacrjournals.org

Researchers have established a pharmacokinetic-pharmacodynamic (PK/PD) correlation by showing that the steady-state concentration of the drug required for these in vivo effects is consistent with the concentration needed to inhibit VEGF-induced VEGFR2 phosphorylation in mouse tissues. aacrjournals.org Maximal inhibition of VEGFR2 phosphorylation in mouse lungs was achieved at a concentration of approximately 40 µmol/L, providing a clear link between the in vitro mechanism and the in vivo therapeutic effect. nih.gov

The data below summarizes the correlation between the in vitro inhibitory activity of Pazopanib and its in vivo antitumor effects in preclinical models.

Table 1: In Vitro Activity of Pazopanib

| Target/Assay | System | IC₅₀ Value |

|---|---|---|

| VEGFR-2 Kinase Inhibition | Enzyme Assay | 30 nM |

| PDGFR-β Kinase Inhibition | Enzyme Assay | 84 nM |

| c-Kit Kinase Inhibition | Enzyme Assay | 74 nM |

| VEGFR-2 Autophosphorylation | HUVEC Cells | ~8 nM |

| VEGF-Induced Proliferation | HUVEC Cells | 21.3 nM |

| Tumor Cell Proliferation | Various Cancer Cell Lines | >10 µM |

Data sourced from multiple studies. nih.govaacrjournals.org

Table 2: In Vivo Antitumor Efficacy of Pazopanib in Xenograft Models

| Tumor Model | Cancer Type | Dose (Oral) | Tumor Growth Inhibition |

|---|---|---|---|

| Caki-2 | Renal Cell Carcinoma | 100 mg/kg/day | ~100% (Cytostasis) |

| HT-29 | Colon Carcinoma | 100 mg/kg/day | ~95% |

| NCI-H322 | Non-Small-Cell Lung | 100 mg/kg/day | ~95% |

Data represents approximate inhibition at the specified dose. aacrjournals.org

Another prominent anticancer drug, Niraparib, a PARP (poly ADP-ribose polymerase) inhibitor, also incorporates an indazole ring structure. nih.gov Studies comparing Niraparib's properties to other PARP inhibitors like Olaparib have shown that its higher cell membrane permeability in vitro correlates with a greater tumor-to-plasma exposure ratio at steady state in in vivo mouse models. nih.gov This favorable pharmacokinetic property, originating from its chemical structure, is linked to its potent in vivo tumor growth inhibition, even in tumors without BRCA mutations. nih.govfrontiersin.org

Conclusion and Future Directions

Summary of Key Findings

2-methyl-2H-indazol-5-amine has emerged as a versatile and crucial building block in medicinal chemistry and materials science. Its unique chemical structure, featuring a bicyclic indazole core, allows for the synthesis of more complex molecules with significant biological activity. chemimpex.com A primary application of this compound is as a key intermediate in the development of pharmaceuticals, particularly in the creation of targeted anti-cancer therapies. chemimpex.com Researchers have successfully utilized this compound to design inhibitors that can selectively target specific biological pathways, demonstrating its high potential in drug discovery. chemimpex.com Beyond its role in oncology, the compound is valuable in biochemical research for studying enzyme inhibition and receptor binding, which helps in understanding complex biological mechanisms. chemimpex.com Furthermore, its applications extend to the agrochemical industry, where it is used to develop novel and effective pesticides and herbicides. chemimpex.com

Contributions to Indazole Chemistry and Medicinal Applications

The indazole nucleus is a prominent scaffold in medicinal chemistry, known to be a bioisostere for indoles and phenols, often conferring superior properties like improved plasma clearance, oral bioavailability, and metabolic stability to drug candidates. nih.gov this compound contributes significantly to this field by serving as a readily available starting material for a diverse range of derivatives. chemimpex.comnih.gov Its presence in synthetic pathways has facilitated the discovery of potent inhibitors for various biological targets. For instance, derivatives of the indazole scaffold have been developed as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for regulating the cell cycle. nih.gov The modification of the this compound core has led to the identification of compounds that can induce apoptosis in cancer cells, highlighting its importance in developing treatments for hematological malignancies. nih.gov The versatility of the indazole ring system, to which this compound belongs, is further evidenced by its presence in numerous compounds undergoing clinical evaluation for a wide array of diseases. nih.gov

Unanswered Questions and Research Gaps

Despite the progress made, significant questions regarding this compound and its derivatives remain. While its utility as a synthetic intermediate is well-established, the full spectrum of its own biological activity is not completely understood. The precise mechanisms of action for many of its downstream derivatives are still under investigation. nih.gov For many synthesized indazole-based compounds, the exact molecular interactions and off-target effects have yet to be fully characterized, representing a notable research gap. Furthermore, while its potential in oncology is an area of active research, its applicability to other therapeutic areas is less explored. There is a need for broader biological screening to uncover new potential applications. The long-term metabolic fate and potential toxicity of novel derivatives originating from this compound also require more thorough investigation to ensure their safety and efficacy in future clinical applications. acs.org

Future Research Avenues for this compound

A significant future direction lies in the rational design and synthesis of novel analogs and derivatives of this compound. nih.gov The core structure provides a robust platform for structural modifications aimed at enhancing potency, selectivity, and pharmacokinetic properties. nih.gov Synthetic strategies can be employed to introduce a variety of functional groups to the indazole ring, leading to the creation of libraries of new compounds for biological screening. nih.govcaribjscitech.com For example, the development of 3-substituted 1H-indazoles and N-aryl-2H-indazoles has yielded potent enzyme inhibitors. nih.gov Future work could focus on creating multi-target inhibitors by combining the indazole scaffold with other pharmacologically active motifs, potentially leading to more effective treatments for complex diseases like cancer. nih.gov

Table 1: Examples of Synthetic Approaches for Indazole Derivatives

| Reaction Type | Description | Reference |

|---|---|---|

| Reductive Cyclization | Organophosphorus-mediated cyclization of substituted benzamidines to form 3-amino-2H-indazoles. | nih.gov |

| C-H Functionalization | Cp*Co(III)-promoted C-H bond functionalization to synthesize N-aryl-2H-indazoles from azobenzenes and aldehydes. | nih.gov |

| One-Pot Reactions | Copper-catalyzed three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide to yield 2H-indazoles. | caribjscitech.com |

A critical area for future research is the detailed elucidation of the mechanism of action for bioactive derivatives of this compound. While some derivatives are known to inhibit specific kinases, a deeper understanding of their molecular interactions is necessary. nih.gov Techniques such as X-ray crystallography, computational modeling, and advanced biochemical assays can be used to identify the precise binding modes and molecular targets of these compounds. Understanding the structure-activity relationships (SAR) is crucial for optimizing lead compounds and designing next-generation inhibitors with improved efficacy and reduced off-target effects. nih.gov For many indazole derivatives with promising antimicrobial activity, the mechanism of action remains unknown and is a key area for future investigation. nih.gov

To unlock the full therapeutic potential of this compound, its derivatives should undergo expanded biological screening against a wider range of targets. nih.gov While the focus has largely been on anti-cancer applications, the diverse biological activities associated with the indazole scaffold, including anti-inflammatory, antibacterial, and antifungal properties, suggest broader potential. nih.gov High-throughput screening of libraries of indazole derivatives against various enzymes, receptors, and cell lines could uncover novel therapeutic applications. nih.govnih.gov For instance, certain 2-phenyl-2H-indazole derivatives have shown potent antiprotozoal activity, indicating a promising avenue for treating infectious diseases. nih.gov Systematic screening will be instrumental in identifying new lead compounds for a variety of human diseases.

Clinical Translational Research Potential

The this compound scaffold is a cornerstone in the development of targeted therapies, demonstrating significant potential for clinical translation across a range of diseases, particularly in oncology and inflammatory conditions. Its utility as a building block allows for the synthesis of complex molecules designed as selective inhibitors of key biological pathways. chemimpex.com The inherent properties of the indazole nucleus make it a privileged structure in medicinal chemistry, forming the basis for several clinically approved drugs and numerous compounds in preclinical and clinical development. researchgate.netcaribjscitech.com

Derivatives of this compound have been instrumental in the creation of potent kinase inhibitors. chemimpex.com This is largely due to the scaffold's ability to be modified to target specific conformations of kinase enzymes, such as the "DFG-out" inactive state, which can lead to improved selectivity and reduced off-target effects. nih.gov This targeted approach is crucial for translating preclinical findings into viable clinical candidates.

A primary area of translational potential is in the development of inhibitors for Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1). nih.govresearchgate.net RIPK1 is a critical regulator of inflammation and cell death, and its dysregulation is implicated in a wide array of inflammatory and degenerative diseases. nih.gov Preclinical studies have shown that RIPK1 inhibitors can be neuroprotective in models of Alzheimer's disease, reduce inflammation-mediated tissue damage, and improve insulin sensitivity. alzdiscovery.org Small molecule inhibitors derived from indazole-based structures have demonstrated the ability to protect against neuronal loss, reduce neuroinflammation, and limit cell death in animal models of conditions like ischemic brain injury. nih.govalzdiscovery.org Some of these RIPK1 inhibitors have advanced into Phase 1 and Phase 2 clinical trials for conditions including Alzheimer's disease, amyotrophic lateral sclerosis (ALS), rheumatoid arthritis, and psoriasis. nih.govalzdiscovery.org

Furthermore, the indazole core is central to the development of dual inhibitors that can target multiple kinases simultaneously. For instance, ponatinib, a clinically used drug, has been identified as a dual inhibitor of both RIPK1 and RIPK3, highlighting the scaffold's versatility in creating multi-targeted agents to combat complex diseases. cemm.at The development of such compounds, which can modulate interconnected signaling pathways, represents a promising strategy for overcoming therapy resistance and improving treatment outcomes. researchgate.net

The translational potential of this compound derivatives also extends to oncology. The indazole structure is found in approved anti-cancer drugs like Pazopanib, which functions as a multi-targeted tyrosine kinase inhibitor. researchgate.netnih.gov Research has focused on designing indazole-based compounds that can selectively inhibit kinases crucial for tumor growth and survival, such as FLT3, PDGFRα, and Kit. nih.gov Preclinical data shows that these compounds can potently inhibit the proliferation of cancer cells that are dependent on these kinases, including those with mutations that confer resistance to existing therapies. nih.gov The ability to generate compounds with high potency and selectivity against clinically relevant cancer targets underscores the significant translational potential of this chemical scaffold. nih.govresearchgate.net

Table 1: Selected Therapeutic Targets and Potential Applications of Indazole Derivatives

| Molecular Target | Therapeutic Area | Potential Disease Indication | Rationale |

|---|---|---|---|

| RIPK1 (Receptor-Interacting Protein Kinase 1) | Neuroinflammation, Autoimmune Diseases | Alzheimer's Disease, ALS, Rheumatoid Arthritis, Psoriasis, IBD | RIPK1 is a key regulator of necroptosis and inflammation; its inhibition can reduce cell death and inflammatory damage. nih.govalzdiscovery.org |

| FLT3, PDGFRα, Kit (Tyrosine Kinases) | Oncology | Leukemia, Gastrointestinal Stromal Tumors | These kinases are often mutated or overexpressed in various cancers, driving tumor cell proliferation and survival. nih.gov |

| Multi-kinase (e.g., VEGFR, Tie-2, EphB4) | Oncology | Solid Tumors | Targeting multiple receptor tyrosine kinases (RTKs) can inhibit angiogenesis (new blood vessel formation), a critical process for tumor growth and metastasis. nih.gov |

| BuChE (Butyrylcholinesterase) | Neurodegenerative Disease | Alzheimer's Disease | Inhibition of cholinesterases can increase acetylcholine levels in the brain, offering symptomatic relief. nih.gov |

Q & A

Q. What are the recommended synthetic routes for 2-methyl-2H-indazol-5-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves cyclization and substitution reactions. Key steps include:

- Cyclization: Use of hydrazine derivatives with substituted benzaldehydes under acidic conditions to form the indazole core.

- Substitution: Introduction of the methyl group at the 2-position via alkylation (e.g., methyl iodide in the presence of a base like K₂CO₃) .

- Amination: Selective introduction of the amine group at the 5-position using ammonia or protected amines under catalytic conditions.

Optimization involves adjusting solvent polarity (e.g., DMF or DMSO for solubility) and reaction temperature (typically 80–120°C). Purity is enhanced via column chromatography or recrystallization .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Peaks for the methyl group (δ ~3.8–4.2 ppm) and aromatic protons (δ ~6.5–7.5 ppm) confirm substitution patterns.

- ¹³C NMR: Signals for the indazole ring carbons (δ ~110–150 ppm) and methyl carbon (δ ~35–40 ppm) validate the structure.

- Infrared (IR) Spectroscopy: NH₂ stretching vibrations (~3300–3500 cm⁻¹) and C=N/C=C stretches (~1600 cm⁻¹) confirm functional groups.

- High-Resolution Mass Spectrometry (HRMS): Exact mass matching (e.g., m/z 147.090 for [C₈H₉N₃]⁺) ensures molecular integrity .

Q. What are common derivatives of this compound, and how are they utilized in pharmaceutical research?

Methodological Answer: Derivatives are synthesized via:

- Electrophilic Substitution: Chlorination at the 6-position (e.g., using N-chlorosuccinimide) yields 6-chloro-2-methyl-2H-indazol-5-amine, a precursor for kinase inhibitors .

- N-Functionalization: Acylation or sulfonylation of the amine group enhances bioavailability.

Applications include: - Anticancer Agents: Derivatives show activity against tyrosine kinases and apoptosis pathways.

- Antimicrobial Scaffolds: Structural analogs inhibit bacterial efflux pumps .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic structure and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT):

- B3LYP/6-311++G(d,p): Accurately predicts bond lengths, angles, and electron density distribution. For example, DFT calculations reveal planar NH₂ groups in the gas phase, with slight deviations in solid-state due to matrix effects .

- Frontier Molecular Orbital (FMO) Analysis: Identifies nucleophilic/electrophilic sites. The HOMO-LUMO gap (~4.5 eV) suggests moderate reactivity, aligning with experimental substitution trends .

Q. How does UV irradiation affect the stability of this compound, and what are the primary photodegradation products?

Methodological Answer: Under UV light (λ > 235 nm), photodegradation proceeds via:

Tautomerization: Formation of mesoionic 3-methyl-1H-tetrazol-3-ium-5-aminide.

Ring Cleavage: Production of methyl azide (CH₃N₃) and cyanamide (NH₂CN).

Secondary Reactions: Methylenimine (CH₂NH) and isocyanic acid (HNCO) form via decomposition of primary photoproducts .

Experimental Protocol:

Q. How can researchers resolve contradictions in bioactivity data for this compound derivatives across different studies?

Methodological Answer:

- Dose-Response Analysis: Validate potency (IC₅₀) across multiple cell lines (e.g., HepG2 vs. MCF-7) to rule out cell-specific effects.

- Structural Confirmation: Use X-ray crystallography (e.g., SHELXL for refinement) to ensure derivative purity and correct stereochemistry .

- Kinetic Studies: Compare binding affinities (e.g., SPR or ITC) to differentiate true activity from assay artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.